

X-ray crystal structure of Methyl 2-methylquinoline-6-carboxylate and related compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-methylquinoline-6-carboxylate*

Cat. No.: *B180422*

[Get Quote](#)

A Comparative Guide to the X-ray Crystal Structure of **Methyl 2-methylquinoline-6-carboxylate** and Related Compounds

This guide provides a comparative analysis of the structural and biological properties of **methyl 2-methylquinoline-6-carboxylate** and its related derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development. While direct crystallographic data for **methyl 2-methylquinoline-6-carboxylate** is not readily available in the searched literature, this guide leverages data from structurally similar compounds to provide insights into its potential characteristics.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The addition of a methyl carboxylate group, as in **methyl 2-methylquinoline-6-carboxylate**, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data

While the specific crystal structure of **methyl 2-methylquinoline-6-carboxylate** was not found, crystallographic data for several related compounds have been reported. These data provide a basis for understanding the structural landscape of this class of molecules. The following table summarizes key crystallographic parameters for some of these related compounds.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate	C ₁₈ H ₁₄ ClNO ₂	Monoclinic	P2 ₁ /n	10.828	7.535	18.829	94.369	[2]
Ethyl 2-chloro-6-methylquinoline-3-carboxylate	C ₁₃ H ₁₂ ClNO ₂	Triclinic	P-1	6.0391	7.2986	13.4323	90.123	[3]
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate	C ₁₂ H ₁₁ NO ₃ S	Monoclinic	P2 ₁ /c	4.0161	17.850	15.891	96.13	[4]
Methyl 4-methoxy-2-	C ₁₃ H ₁₃ NO ₃ S	Monoclinic	P2 ₁ /c	9.5401	11.8332	11.858	109.436	[4]

(methyl
hio)quin
oline-3-
carboxy
late

Methyl

1-

methyl-

2-

(methyl

hio)-4-

oxo-

1,4-

dihydro

quinolin

e-3-

carboxy

late

$C_{13}H_{13}$
NO₃S

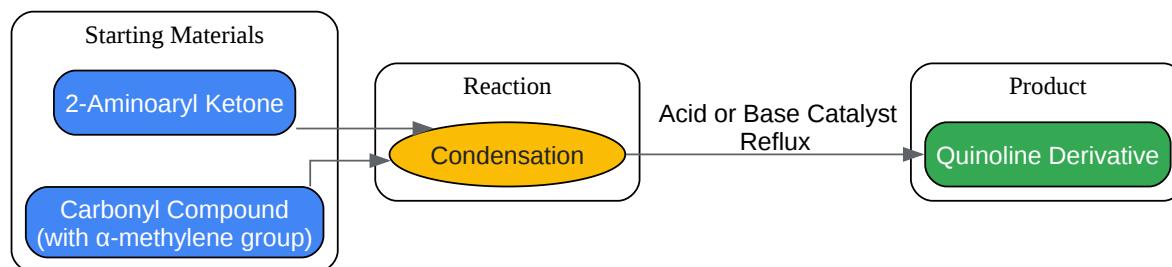
Triclinic

P-1

7.8907

8.2795

9.8449


102.146

[4]

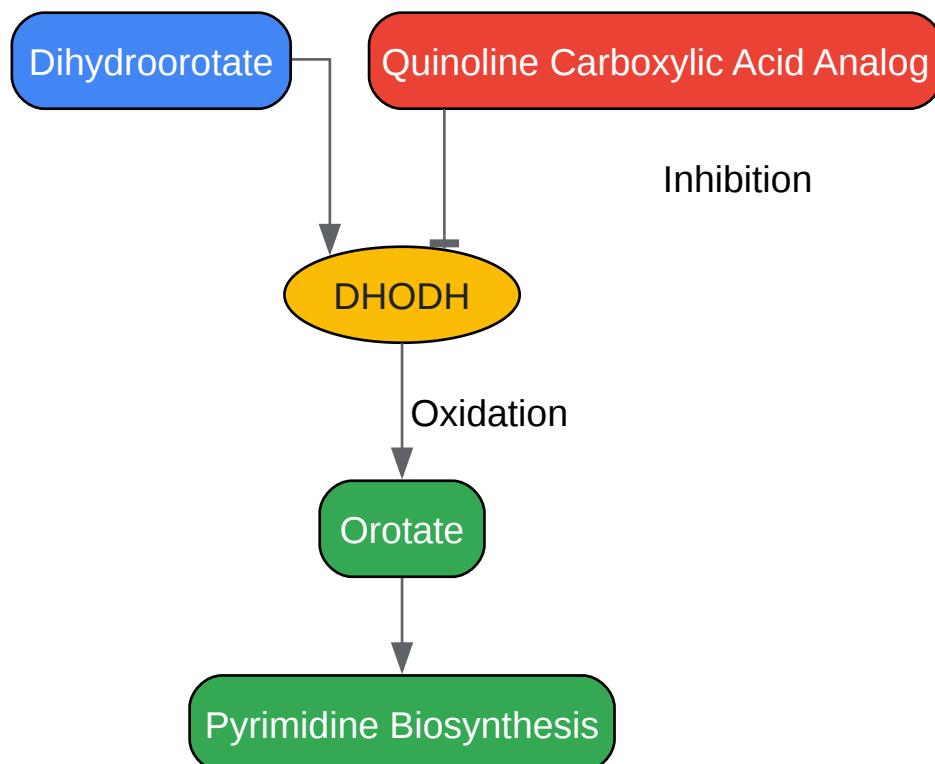
Synthesis and Experimental Protocols

The synthesis of quinoline derivatives can be achieved through various established methods. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the Friedländer synthesis of quinoline derivatives.


Experimental Protocol: Synthesis of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[2]

A mixture of 2-amino-5-chlorobenzophenone, ethyl acetoacetate, and a catalytic amount of concentrated hydrochloric acid is subjected to microwave irradiation for approximately 6 minutes. After completion of the reaction, the mixture is processed to isolate the crude product, which is then purified by recrystallization to yield the final product.

Biological Activity and Structure-Activity Relationship

Quinoline carboxylic acid derivatives have been investigated for their potential as therapeutic agents. For instance, certain analogs have shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, making them potential candidates for cancer therapy[5].

Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of DHODH by quinoline carboxylic acid analogs disrupts pyrimidine biosynthesis.

Comparative Biological Activity

The following table presents a comparison of the biological activity of selected quinoline carboxylic acid analogs.

Compound ID	R1 Substituent	R2 Substituent	hDHODH IC ₅₀ (μM)	HCT-116 IC ₅₀ (μM)	Ref.
14	2'-pyridyl	-COOH	1.86 ± 0.17	10.9 ± 1.2	[5]
15	2'-pyridyl	-COOCH ₃	> 25	3.93 ± 0.65	[5]
17	2'-(MeO)-pyridyl	-COOH	0.43 ± 0.04	1.48 ± 0.16	[5]

Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.^[5]

The data suggests that the esterification of the carboxylic acid group can have a significant impact on the biological activity, as seen in the comparison between compound 14 and 15, where the methyl ester (15) shows reduced DHODH inhibition but increased cytotoxicity against the HCT-116 cell line^[5].

Conclusion

While the precise crystal structure of **methyl 2-methylquinoline-6-carboxylate** remains to be elucidated, the analysis of related compounds provides valuable insights into the probable structural features and potential biological activities of this molecule. The crystallographic data of its analogs reveal a generally planar quinoline ring system, with substituent groups influencing the overall molecular conformation. The synthesis of these compounds is well-established, and their derivatives have shown promise as inhibitors of key biological targets. Further investigation into the specific synthesis, crystallization, and biological evaluation of **methyl 2-methylquinoline-6-carboxylate** is warranted to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [X-ray crystal structure of Methyl 2-methylquinoline-6-carboxylate and related compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180422#x-ray-crystal-structure-of-methyl-2-methylquinoline-6-carboxylate-and-related-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com